molecular formula C16H16O B8553058 2-(2-Methylphenyl)-1-phenylpropan-1-one CAS No. 53423-27-1

2-(2-Methylphenyl)-1-phenylpropan-1-one

Cat. No. B8553058
CAS RN: 53423-27-1
M. Wt: 224.30 g/mol
InChI Key: XSOVNHZUZFPETI-UHFFFAOYSA-N
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Patent
US06867310B1

Procedure details

An oven dried Schlenk tube equipped with a rubber septum was cooled under an argon purge. The septum was removed and the tube was charged with palladium acetate (2.3 mg, 0.01 mmol) and sodium t-butoxide (125 mg, 1.3 mmol). The tube was capped with the septum, purged with argon. Toluene (2 mL) was added and the mixture stirred for 1 min at room temperature. 3-Bromotoluene (0.120 mL, 1.0 mmol) and propiophenone (0.16 mL, 1.2 mmol) were added to the tube. The mixture was heated to 80° C. and stirred until the starting halide had been completely consumed, as judged by GC analysis. The mixture was cooled to room temperature, quenched with saturated aqueous ammonium chloride (10 mL) and diluted with ether (20 mL). The mixture was poured into a separatory funnel and the layers were separated. The aqueous layer was extracted with ether (20 mL), the combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel to afford 103 mg (46%) of α-(2-Methylphenyl)propiophenone. 1H NMR (CDCl3, 300 MHz) 7.81-7.84 (m, 2H), 7.47-6.99 (m, 71), 4.75 (q, 3=6.9 Hz, 1H), 2.49 (s, 3H), 1.46 (d, J=6.9 Hz, 3H) ppm.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Quantity
2.3 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Br[C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1.[C:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)(=[O:18])[CH2:16][CH3:17]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:14][C:10]1[CH:11]=[CH:12][CH:13]=[CH:8][C:9]=1[CH:16]([CH3:17])[C:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:18] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.12 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Step Two
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
125 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Schlenk tube
CUSTOM
Type
CUSTOM
Details
equipped with a rubber septum
TEMPERATURE
Type
TEMPERATURE
Details
was cooled under an argon
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
The septum was removed
CUSTOM
Type
CUSTOM
Details
The tube was capped with the septum
CUSTOM
Type
CUSTOM
Details
purged with argon
ADDITION
Type
ADDITION
Details
Toluene (2 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C.
CUSTOM
Type
CUSTOM
Details
had been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (10 mL)
ADDITION
Type
ADDITION
Details
diluted with ether (20 mL)
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (20 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.